2-imino-8-methoxy-2H-chromene-3-carboxamide
Description
Properties
CAS No. |
1728-87-6 |
|---|---|
Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-imino-8-methoxychromene-3-carboxamide |
InChI |
InChI=1S/C11H10N2O3/c1-15-8-4-2-3-6-5-7(10(12)14)11(13)16-9(6)8/h2-5,13H,1H3,(H2,12,14) |
InChI Key |
HHMZURGWXAWJGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=N)C(=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-8-methoxy-2H-chromene-3-carboxamide can be achieved through various methods. One common approach involves the reaction of salicylic aldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions can vary, including the use of different solvents such as isopropanol, ethanol, tetrahydrofuran, dioxane, and polyethylene glycol-400. The reactions can be carried out under thermal or ultrasound activation conditions, or simply by stirring at room temperature .
Industrial Production Methods
Industrial production methods for 2-imino-8-methoxy-2H-chromene-3-carboxamide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-imino-8-methoxy-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amino derivatives, and various substituted chromenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
2-Imino-8-methoxy-2H-chromene-3-carboxamide serves as a building block in synthesizing complex organic molecules and as a ligand in coordination chemistry. Research has explored its potential as an enzyme inhibitor or modulator of biological pathways, as well as its therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities . The compound has also been used to develop new materials like polymers and dyes due to its structural properties.
Medicinal Chemistry
2-Imino-8-methoxy-2H-chromene-3-carboxamide is investigated for its potential bioactive properties. Studies suggest it interacts selectively with enzymes or receptors, modulating their activity and influencing biochemical pathways. Derivatives of imino-2H-chromene have been designed and synthesized as potential agents against Alzheimer's disease, showing promise as BACE1, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) inhibitors . Flavonoids, which contain a 2-phenylchromone structure, have demonstrated anti-inflammatory, antitumor, antiviral, and cardiovascular effects .
Biological Activities
Research indicates that 2-imino-8-methoxy-2H-chromene-3-carboxamide exhibits significant biological activities. Its mechanism of action involves interacting with molecular targets and pathways, potentially inhibiting enzymes, interacting with receptors, or modulating gene expression related to inflammation, cell proliferation, and apoptosis.
Material Science
Due to its unique structural and chemical properties, 2-imino-8-methoxy-2H-chromene-3-carboxamide is used in developing new materials such as polymers and dyes. Additionally, polyphenol-containing nanoparticles, which have gained attention for their antioxidant and anticancer properties, can be used in preparing, stabilizing, and modifying multifunctional nanoassemblies for bioimaging and therapeutic delivery .
Related Compounds and their Applications
Several compounds share structural similarities with 2-imino-8-methoxy-2H-chromene-3-carboxamide, each exhibiting unique properties.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-imino-8-methoxy-N-(2-methylphenyl)-2H-chromene-3-carboxamide | Similar chromene core with a methyl substitution | Potential anticancer activity |
| 2-imino-8-methoxy-N-(2-chlorophenyl)-2H-chromene-3-carboxamide | Chlorine substitution instead of methyl | Varying enzyme inhibition profiles |
| N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide | Dimethyl substitution on phenyl ring | Enhanced antimicrobial properties |
Mechanism of Action
The mechanism of action of 2-imino-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, modulate signaling pathways, and induce apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Substituent Variations on the Chromene Ring
- 2-Imino-2H-Chromene-3-Carboxamide (1a): The parent compound lacks the 8-methoxy group. In DMSO-d6, it undergoes partial isomerization to 2-cyano-3-(2-hydroxyphenyl)-prop-2-enamide, a process less pronounced in derivatives with electron-donating groups like 8-OCH3 .
- 8-Hydroxy Derivatives: Compounds like N-(3-fluorophenyl)-8-hydroxy-2-imino-2H-chromene-3-carboxamide (CAS 1798284-49-7) exhibit increased polarity due to the hydroxyl group, enhancing solubility but reducing stability under acidic conditions compared to the 8-methoxy analog .
Functional Group Variations
- 2-Oxo Derivatives: 8-Methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 483278-33-7) replaces the imino group with a ketone, increasing stability but reducing reactivity in nucleophilic additions .
- Phosphorus-Containing Derivatives: Chromeno[4,3-c][1,2]azaphospholes synthesized from 2-imino-2H-chromene-3-carboxamide demonstrate enhanced antioxidant (IC50 = 2.8 μg/mL) and cytotoxic (IC50 = 4.96–7.44 μg/mL) activities, suggesting that heteroatom incorporation amplifies bioactivity compared to the methoxy-substituted parent compound .
Physicochemical Properties
- Isomerization Behavior: The 8-methoxy group reduces isomerization in polar solvents compared to unsubstituted 1a, which equilibrates between imino and cyanoenamide forms in DMSO-d6 .
Biological Activity
2-Imino-8-methoxy-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, known for its diverse biological activities. This article explores the compound's pharmacological properties, synthesis methods, biological targets, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features an imino group and a methoxy substitution, which enhance its chemical reactivity. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes. A common synthetic route includes:
- Formation of the Chromene Core : The initial step often involves the reaction of appropriate phenolic compounds with carbonyl precursors.
- Imino Group Introduction : The imino functionality is introduced through condensation reactions with amines.
- Final Modifications : Further modifications may include methylation or other substitutions to optimize biological activity.
Biological Activities
Research indicates that 2-imino-8-methoxy-2H-chromene-3-carboxamide exhibits significant biological activities across various domains:
- Anticancer Activity : The compound has been studied for its potential to inhibit cancer cell proliferation. It interacts with specific enzymes and receptors involved in tumor growth and metastasis, making it a candidate for cancer therapy .
- Antimicrobial Properties : It displays notable antibacterial effects against various pathogens. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial activity .
- Anti-inflammatory Effects : The compound modulates inflammatory pathways, suggesting its potential use in treating inflammatory diseases .
The biological activity of 2-imino-8-methoxy-2H-chromene-3-carboxamide is primarily attributed to its ability to bind selectively to certain enzymes or receptors. This binding modulates their activity, influencing critical biochemical pathways involved in disease processes:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as BACE1 and acetylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's .
- Disruption of Cellular Signaling : By interfering with cellular signaling pathways, the compound can alter cell proliferation and survival, particularly in cancer cells .
Case Studies and Research Findings
Several studies have documented the efficacy of 2-imino-8-methoxy-2H-chromene-3-carboxamide:
- Anticancer Studies : In vitro assays demonstrated that the compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. Its IC50 values were notably lower than those of conventional chemotherapeutics .
- Antimicrobial Evaluation : A study reported that 2-imino-8-methoxy-2H-chromene-3-carboxamide exhibited MIC values as low as 0.22 μg/mL against Staphylococcus aureus, highlighting its potential as a new antibacterial agent .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes and improved survival rates compared to control groups, further supporting its anticancer potential .
Comparative Analysis with Related Compounds
The following table compares 2-imino-8-methoxy-2H-chromene-3-carboxamide with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Imino-8-methoxy-N-(2-methylphenyl)-2H-chromene-3-carboxamide | Methyl substitution on phenyl ring | Potential anticancer activity |
| N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide | Dimethyl substitution on phenyl ring | Enhanced antimicrobial properties |
| 8-Hydroxychromene derivatives | Hydroxy substitution instead of methoxy | Varying enzyme inhibition profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
